molecular formula C15H22O2 B1265468 4-Octylbenzoic acid CAS No. 3575-31-3

4-Octylbenzoic acid

Cat. No. B1265468
CAS RN: 3575-31-3
M. Wt: 234.33 g/mol
InChI Key: ZQLDNJKHLQOJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic compounds similar to 4-Octylbenzoic acid often involves multi-component reactions, catalysis, and the manipulation of functional groups to achieve the desired molecular structure. For instance, the synthesis of isoxazolone derivatives, which share some synthetic pathways with benzoic acid derivatives, can be achieved through three-component reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions (Laroum et al., 2019). These methods emphasize the role of catalysis and the choice of reactants in the efficient synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds like 4-Octylbenzoic acid is characterized by the presence of aromatic rings, which are crucial for the compound's chemical behavior and interactions. Studies on the modularity of cocrystals of related compounds demonstrate the importance of halogen interactions in determining molecular structure and properties (Tothadi et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of benzoic acid derivatives, including 4-Octylbenzoic acid, involves transformations such as esterification, amidation, and reactions with various reagents to introduce or modify functional groups. For example, the synthesis and transformations of 4-phosphorylated derivatives of 1,3-azoles highlight the diverse chemical reactions these aromatic compounds can undergo, reflecting the potential chemical versatility of 4-Octylbenzoic acid (Abdurakhmanova et al., 2018).

Scientific Research Applications

Liquid Crystalline Properties

4-Octylbenzoic acid demonstrates significant potential in the development of liquid crystals. A study by (Sharma et al., 2020) explored its thermal and mesophase behavior when mixed with 4,4'-bipyridine. This complex exhibited two distinct phases and displayed liquid crystalline properties, as evidenced by polarizing optical microscopy and differential scanning calorimetry. X-ray diffraction studies further confirmed the presence of hydrogen bonds, indicative of its potential use in advanced material science.

Phase Behaviour and Structural Analysis

The study of 4-octylbenzoic acid's crystal structure provides insights into its potential applications in various fields, including material science and engineering. Research by (Lokanath et al., 2000) detailed the crystal structure of 4-octylbenzoic acid, highlighting its crystallization properties. Such information is crucial for the development of new materials with specific optical or mechanical properties.

Thermal Behavior in Lanthanide Complexes

The interaction of 4-octylbenzoic acid with lanthanide ions has been studied for its effect on thermal behavior. (Jongen et al., 2003) investigated how the chain length of 4-alkoxybenzoic acids influences the structure and thermal behavior of lanthanide complexes. This research is relevant in the context of designing materials for specific thermal applications, potentially in electronics or photonics.

Role in Organic Semiconductor Crystallization

4-Octylbenzoic acid plays a role in the crystallization of organic semiconductors. (He et al., 2021) utilized 4-octylbenzoic acid as a nucleation additive to regulate crystal orientation and grain width in organic semiconductors. This study highlights its utility in enhancing the electrical performance of organic semiconducting materials, which is vital for the development of organic electronic devices.

Applications in Molecular Liquids

In molecular liquids, 4-octylbenzoic acid has been explored for its potential applications. (Das et al., 2021) discussed the use of 4-hydroxy benzoic acid, a related compound, in the removal of contaminants from ecosystems. Such research is pivotal in developing new strategies for environmental protection and sustainability.

Safety And Hazards

4-Octylbenzoic acid is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

properties

IUPAC Name

4-octylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDNJKHLQOJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063088
Record name Benzoic acid, 4-octyl-
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylbenzoic acid

CAS RN

3575-31-3
Record name 4-Octylbenzoic acid
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Record name p-Octylbenzoic acid
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Record name 4-Octylbenzoic acid
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Record name Benzoic acid, 4-octyl-
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Record name Benzoic acid, 4-octyl-
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Record name p-octylbenzoic acid
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Record name P-OCTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
S Sharma, G Kour, G Singh, SC Sahoo… - Crystallography …, 2020 - Springer
The thermal and mesophase behaviour of a mixture of 4-octylbenzoic acid and 4,4'-bipyridine is studied. The complex shows appearance of two distinct phases which otherwise are not …
Number of citations: 1 link.springer.com
MJS Monte, ARRP Almeida, MAVR da Silva - The Journal of Chemical …, 2004 - Elsevier
… acid, between 341.16 K and 357.16 K, 4-hexylbenzoic acid, between 347.08 K and 363.14 K, 4-heptylbenzoic acid, between 353.16 K and 369.20 K and 4-octylbenzoic acid, between …
Number of citations: 45 www.sciencedirect.com
Z He, J Chen, JK Keum, G Szulczewski, D Li - Organic Electronics, 2014 - Elsevier
… The small molecules we used, including 4-butylbenzoic acid (BBA), 4-hexylbenzoic acid (HBA), and 4-octylbenzoic acid (OBA), have similar molecular structures with the same …
Number of citations: 69 www.sciencedirect.com
M Häger, MH Ese, J Sjöblom - Journal of dispersion science and …, 2005 - Taylor & Francis
… 1 wt% and 2 wt% 4‐octylbenzoic acid. However, the stability of … same stability trend as 4‐octylbenzoic acid are represented. … is smaller for 4‐octylbenzoic acid than for 5β‐cholanic acid. …
Number of citations: 23 www.tandfonline.com
Z He, Z Zhang, K Asare-Yeboah, S Bi, J Chen… - Current Applied …, 2021 - Elsevier
… In this study, we employ a nucleation additive 4-octylbenzoic acid (OBA) with an optimized solvent evaporation method to regulate crystal orientation and grain width of small-molecule …
Number of citations: 10 www.sciencedirect.com
M Alaasar, JC Schmidt, AF Darweesh… - Journal of Molecular …, 2020 - Elsevier
… complexes (Bn, B3Fn and B2Fn) using 4-octylbenzoic acid as the proton donor instead of 4-… The pure 4-octylbenzoic acid (C8) exhibits only a nematic phase in the following sequence: …
Number of citations: 14 www.sciencedirect.com
Z Zhang, Z He, K Asare-Yeboah… - Current Chinese …, 2021 - ingentaconnect.com
… Objective: two benzoic acid-based additives, ie 4-propylbenzoic acid (RBA) and 4-octylbenzoic acid (OBA), were employed to regulate the crystal growth and charge transport of organic …
Number of citations: 0 www.ingentaconnect.com
W Walkowiak, SI Kang, L Stewart, G Ndip… - Analytical …, 1990 - ACS Publications
… The 4-octylbenzoic acid was obtained from Fluka Chemical Corp. and was used as received… For comparison, solvent extractions were conducted with 4-octylbenzoic acid (16), a …
Number of citations: 42 pubs.acs.org
MCY Chang, RA Eachus, W Trieu, DK Ro… - Nature chemical …, 2007 - nature.com
… (1 ml) containing 10 mg l −1 of 4-octylbenzoic acid and 5 mg l −1 of caryophyllene internal … 4-octylbenzoic acid if applicable. 5, 6, 16 and 17 were quantified using authentic standards. …
Number of citations: 444 www.nature.com
R Maxwell, J Chickos - Journal of pharmaceutical sciences, 2012 - Elsevier
… 4-Octylbenzoic acid also has two solid–solid phase transitions. The fusion enthalpy used for … The sublimation enthalpy of 4-octylbenzoic acid used in the calculations was measured …
Number of citations: 34 www.sciencedirect.com

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